molecular formula C16H22N2O6S B2402808 N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 2415585-57-6

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2402808
CAS No.: 2415585-57-6
M. Wt: 370.42
InChI Key: FZUCQDFQIBQHEJ-UHFFFAOYSA-N
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Description

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a methoxy and methylsulfonyl group, linked to a benzodioxole moiety via a carboxamide linkage. The unique structure of this compound makes it an interesting subject for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the carboxamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S/c1-22-16(5-7-18(8-6-16)25(2,20)21)10-17-15(19)12-3-4-13-14(9-12)24-11-23-13/h3-4,9H,5-8,10-11H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUCQDFQIBQHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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